molecular formula C45H72O16 B8082496 Dioscin

Dioscin

Cat. No.: B8082496
M. Wt: 869.0 g/mol
InChI Key: VNONINPVFQTJOC-OXSREHLTSA-N
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Description

The compound “(2S,3S,4R,5R,6S)-2-[(2S,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5’R,6R,7R,8S,9S,12R,13R,16R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol” is a complex organic molecule with multiple chiral centers and a spirocyclic structure. This compound is characterized by its intricate arrangement of hydroxyl groups and methyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and the formation of spirocyclic structures. Common synthetic routes may include:

    Protection of Hydroxyl Groups: Using protecting groups such as silyl ethers or acetals to prevent unwanted reactions.

    Formation of Spirocyclic Structures: Utilizing cyclization reactions under specific conditions to form the spirocyclic core.

    Stereoselective Reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity. This may involve:

    Scale-Up of Reactions: Adapting laboratory-scale reactions to industrial-scale processes.

    Purification Techniques: Using chromatography, crystallization, or other methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of hydroxyl groups with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would regenerate hydroxyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving hydroxyl and methyl groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor activity to produce a biological response.

    Pathways Involved: The compound may influence various biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • **(2S,3S,4R,5R,6S)-2-[(2S,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5’R,6R,7R,8S,9S,12R,13R,16R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol"
  • **(2S,3S,4R,5R,6S)-2-[(2S,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5’R,6R,7R,8S,9S,12R,13R,16R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol"

Uniqueness

The uniqueness of the compound lies in its complex spirocyclic structure and multiple chiral centers, which confer specific chemical and biological properties that may not be present in similar compounds.

Properties

IUPAC Name

(2S,3S,4R,5R,6S)-2-[(2S,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7R,8S,9S,12R,13R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20-,21+,22+,24-,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35+,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNONINPVFQTJOC-OXSREHLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@@H]5[C@H]4CC=C6[C@@]5(CC[C@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@@H](O7)CO)O[C@H]8[C@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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